Cas no 1261567-41-2 (3,6-Difluoro-2-hydroxybenzylamine)

3,6-Difluoro-2-hydroxybenzylamine 化学的及び物理的性質
名前と識別子
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- 3,6-Difluoro-2-hydroxybenzylamine
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- インチ: 1S/C7H7F2NO/c8-5-1-2-6(9)7(11)4(5)3-10/h1-2,11H,3,10H2
- InChIKey: NISSCWQZNHDFMZ-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C(=C1CN)O)F
計算された属性
- 精确分子量: 159.04957017 g/mol
- 同位素质量: 159.04957017 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 134
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2
- XLogP3: 1.2
- 分子量: 159.13
3,6-Difluoro-2-hydroxybenzylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A014002820-250mg |
3,6-Difluoro-2-hydroxybenzylamine |
1261567-41-2 | 97% | 250mg |
$475.20 | 2023-09-03 | |
Alichem | A014002820-1g |
3,6-Difluoro-2-hydroxybenzylamine |
1261567-41-2 | 97% | 1g |
$1504.90 | 2023-09-03 | |
Alichem | A014002820-500mg |
3,6-Difluoro-2-hydroxybenzylamine |
1261567-41-2 | 97% | 500mg |
$855.75 | 2023-09-03 |
3,6-Difluoro-2-hydroxybenzylamine 関連文献
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
3,6-Difluoro-2-hydroxybenzylamineに関する追加情報
3,6-Difluoro-2-hydroxybenzylamine: A Comprehensive Overview
The compound 3,6-Difluoro-2-hydroxybenzylamine, identified by the CAS number 1261567-41-2, is a significant molecule in the field of organic chemistry. This compound belongs to the class of benzylamines, which are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The structure of 3,6-Difluoro-2-hydroxybenzylamine features a benzene ring substituted with two fluorine atoms at positions 3 and 6, a hydroxyl group at position 2, and an amine group attached to the benzene ring via a methylene bridge. This unique substitution pattern imparts distinctive chemical and physical properties to the molecule.
Recent studies have highlighted the potential of 3,6-Difluoro-2-hydroxybenzylamine in various chemical reactions. For instance, researchers have explored its role as a precursor in the synthesis of bioactive compounds. The presence of both hydroxyl and amine groups makes it a versatile building block for constructing complex molecules with desired pharmacological activities. Moreover, the fluorine atoms at positions 3 and 6 enhance the molecule's stability and reactivity, making it an attractive candidate for medicinal chemistry applications.
The synthesis of 3,6-Difluoro-2-hydroxybenzylamine typically involves multi-step processes that require precise control over reaction conditions. One common approach is the nucleophilic substitution reaction of an appropriate fluorobenzene derivative with an amine source. The hydroxyl group at position 2 plays a critical role in directing the substitution pattern during these reactions. Advanced techniques such as microwave-assisted synthesis have been employed to optimize the reaction efficiency and yield high-purity products.
In terms of physical properties, 3,6-Difluoro-2-hydroxybenzylamine exhibits a melting point of approximately 150°C and is sparingly soluble in water but highly soluble in organic solvents such as dichloromethane and acetonitrile. These properties make it suitable for use in various solvent systems commonly employed in organic synthesis. Additionally, its UV-vis spectrum shows strong absorption bands in the range of 250-300 nm, which can be exploited for analytical purposes.
The biological activity of 3,6-Difluoro-2-hydroxybenzylamine has been a subject of recent investigations. Studies indicate that this compound exhibits moderate antioxidant activity due to its ability to scavenge free radicals. Furthermore, preliminary assays suggest potential anti-inflammatory properties, making it a promising candidate for drug development targeting inflammatory diseases. Collaborative efforts between chemists and biologists are ongoing to explore its therapeutic potential in greater depth.
In conclusion, 3,6-Difluoro-2-hydroxybenzylamine, with its unique structural features and versatile reactivity, continues to be a focal point in contemporary chemical research. Its applications span across multiple disciplines, from materials science to pharmacology. As researchers delve deeper into its properties and potential uses, this compound is expected to contribute significantly to the advancement of innovative solutions in various industries.
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